2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide -

2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide

Catalog Number: EVT-4533196
CAS Number:
Molecular Formula: C20H18N2O3S2
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{2-Methyl-5-[(5-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide []

    Compound Description: This compound features a tricyclic dibenzo[a,d]cycloheptenone core, linked to a benzamide moiety through a substituted phenyl ring. [] The crystal structure exhibits N—H⋯O hydrogen bonds, leading to chain formation. []

2. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

    Compound Description: ZENECA ZD3523 is a potent leukotriene receptor antagonist. [] It displays high affinity for the LTD4 receptor (Ki = 0.42 nM) and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs (oral ED50 = 1.14 μmol/kg). [] Structurally, it features a central indole core with substituted carbamoyl and sulfonyl benzamide moieties. []

3. 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-amino acid derivatives []

    Compound Description: This series of compounds exhibits antiproliferative activity against various human cancer cell lines. [] The most potent compounds demonstrated activity against HEPG2 (liver), MCF7 (breast), and PaCa2 (pancreatic) cell lines. [] Structurally, they are characterized by an anisamide scaffold linked to a sulfonyl-α-L-amino acid moiety. []

4. 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide [, ]

    Compound Description: This compound exists in both hydrate [] and crystalline forms []. It's a phenyluracil derivative, suggesting potential applications in plant protection formulations. [, ]

5. N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4-iodo-125I‐ 5‐ethyl sulfonyl benzamide []

    Compound Description: This compound is a radioligand designed for the radioimmunoassay of sulpiride-related compounds. [] It incorporates iodine-125 (125I) for radioactive labeling, enabling its use as a tracer in biological studies. []

6. N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide []

    Compound Description: This naphthol derivative was synthesized using a multi-step process involving a three-component reaction and subsequent coupling with 3,5-dinitrobenzoic acid. []

7. (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide []

    Compound Description: This compound features a complex, polycyclic structure with a central eight-membered ring system. [] Crystallographic analysis reveals a deviation from ideal boat conformation due to steric hindrance within the molecule. []

8. 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (nilotinib) [, ]

    Compound Description: Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [, ] Research has focused on developing soluble pharmaceutical compositions of amorphous nilotinib to enhance bioavailability and address food effect issues. [, ]

9. 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide [, ]

    Compound Description: This compound acts as a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase. [, ] It exhibits potential for treating angiotensin II-induced diseases, particularly hypertension and related conditions. [, ]

10. 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (nilotinib hydrochloride monohydrate) [, ]

    Compound Description: This is the hydrochloride monohydrate salt form of nilotinib, a known tyrosine kinase inhibitor used as a cytostatic drug in cancer treatment. [, ] Research has focused on developing a novel nanosize weakly crystalline modification to improve solubility and absorption. [, ]

11. N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides []

    Compound Description: This series of compounds is characterized by a quinoid ring system attached to a sulfonamide group and a benzamide moiety. [] They are synthesized via the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] Their reactivity, including hydrohalogenation and thiocyanation, is influenced by steric factors related to the substituents on the quinoid ring. [] These compounds show potential for inhibiting Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3. []

12. 1-[2-[[(3-méthyl-1, 2, 3, 4-tétrahydroquinoléin-8-yl)sulfonyl] amino]-1-oxo-5-(1H-imidazol-4-yl)pentyl]pipéridine derivatives []

    Compound Description: This series of compounds has potential therapeutic applications. [] Structural variations within the series involve substitutions at the R, R1, and R2 positions. []

13. 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) []

    Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity identified during the degradation study of venetoclax, a BCL-2 inhibitor used for treating blood cancers. [] VNO can undergo Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []

14. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) []

    Compound Description: Venetoclax hydroxylamine impurity (VHA) is formed from Venetoclax N-oxide via Meisenheimer rearrangement. [] VHA is a potential oxidative impurity found during stability studies of the anti-cancer drug Venetoclax. []

15. N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl} sulfamoyl) phenyl] amine []

    Compound Description: This compound is an identified impurity found during the synthesis of the antibacterial drug sulfamethizole. [] It forms due to the reaction between unreacted sulfonyl chloride and sulfamethizole during the synthesis process. []

16. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

    Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It exerts its effects through a novel allosteric site distinct from other known mGluR PAMs. []

17. N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides []

    Compound Description: These four series of compounds were investigated as potential leukotriene D4 (LTD4) antagonists. [] Within these series, several compounds exhibited potent inhibitory activity against LTD4-induced bronchoconstriction, with varying degrees of potency and oral bioavailability. []

18. N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (compound 13) []

    Compound Description: Compound 13 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). [] It exhibits an IC50 value in the low double-digit nanomolar range and demonstrates good metabolic stability. [] It forms a covalent bond with Cys-154 of the JNK3 enzyme. []

19. 3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (compound 7) []

    Compound Description: Compound 7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3), demonstrating sub-nanomolar potency. []

20. 3-{2-[(2-Methyl-2-propanyl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-4-carboxamide (SHAZ-i) []

    Compound Description: SHAZ-i is a potential anti-cancer drug candidate identified through a high-throughput virtual screening study targeting the Polo-Box Domain (PBD) of Polo-like kinase 1 (PLK-1). []

21. N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624) []

    Compound Description: AZD7624 is a p38 inhibitor that has undergone phase IIa drug development trials for treating chronic obstructive pulmonary disease (COPD). [] Its crystal structure exhibits polymorphism and disorder, requiring advanced characterization techniques like nuclear magnetic resonance crystallography (NMRX) for accurate structural determination. []

22. 2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047) []

    Compound Description: HC-067047 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel. [] This compound is instrumental in studying the role of TRPV4 in various physiological processes, including cell volume regulation, calcium signaling, and edema formation, particularly in the context of retinal Müller glia. []

23. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A) []

    Compound Description: GSK1016790A is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) channel. [] It plays a crucial role in studying the synergistic relationship between TRPV4 and aquaporin 4 (AQP4) channels in cell volume regulation and calcium homeostasis. []

24. (R)-6-(methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperindin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775) []

    Compound Description: GSK2334775 is a selective blocker of the transient receptor potential vanilloid 4 (TRPV4) channel. [] It demonstrates potent inhibitory effects on TRPV4-mediated contractions in human bronchial tissue, suggesting potential therapeutic relevance for respiratory diseases. []

25. 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (compound 3e) []

    Compound Description: Compound 3e displays broad-spectrum antimicrobial activity against a range of bacterial species, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant E. faecalis, Mycobacterium tuberculosis, and M. smegmatis. [] It exhibits microbicidal activity, effectively killing the tested microorganisms. []

26. 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide (compound 3f) []

    Compound Description: Compound 3f exhibits broad-spectrum antimicrobial activity against various bacterial species, including MRSA, vancomycin-resistant E. faecalis, M. tuberculosis, and M. smegmatis. [] It demonstrates potent microbicidal activity, effectively eliminating the tested microorganisms. []

27. N-[(1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A) []

    Compound Description: GSK1016790A is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) channel. [] It induces constriction in human bronchi via the release of cysteinyl leukotrienes, highlighting its potential role in airway reactivity and inflammation. []

28. 4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid (GW0742) []

    Compound Description: GW0742 is a peroxisome proliferator-activated receptor-β/δ (PPARβ) agonist. [] It demonstrates antihypertensive effects by restoring sympathetic tone, improving vascular structure and function, and inhibiting angiotensin II signaling in AngII-infused mice. []

29. 3-[[[2-Methoxy-4-(phenylamino)phenyl]amino]sulfonyl]-2-thiophenecarboxylic acid methyl ester (GSK0660) []

    Compound Description: GSK0660 is a PPARβ antagonist. [] It blocks the antihypertensive effects of the PPARβ agonist GW0742, indicating its potential role in regulating blood pressure and vascular function. []

30. N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) []

    Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2), involved in regulating arousal and the sleep-wake cycle. []

Properties

Product Name

2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide

IUPAC Name

2-methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C20H18N2O3S2/c1-14-11-12-16(13-17(14)20(21)23)27(24,25)22-18-9-5-6-10-19(18)26-15-7-3-2-4-8-15/h2-13,22H,1H3,(H2,21,23)

InChI Key

UWDCZFYGXFULOG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.